Methyl N-Boc-4-hydroxypiperidine-3-carboxylate
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic nomenclature of methyl N-Boc-4-hydroxypiperidine-3-carboxylate follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The preferred International Union of Pure and Applied Chemistry name for this compound is 1-(tert-butyl) 3-methyl 4-hydroxypiperidine-1,3-dicarboxylate, which accurately reflects the substitution pattern and functional group hierarchy. Alternative nomenclature systems recognize this compound as 1-O-tert-butyl 3-O-methyl 4-hydroxypiperidine-1,3-dicarboxylate, emphasizing the ester linkages present in the molecular structure. The Chemical Abstracts Service registry number 406212-51-9 provides unambiguous identification for this specific isomer and substitution pattern.
The molecular formula C₁₂H₂₁NO₅ indicates the presence of twelve carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and five oxygen atoms, corresponding to a molecular weight of 259.30 atomic mass units. The systematic naming protocol begins with the piperidine ring as the parent heterocycle, followed by positional indicators for the hydroxyl and carboxylate substituents. The tert-butoxycarbonyl protecting group, commonly abbreviated as Boc in informal nomenclature, is systematically designated as the tert-butyl carbamate functionality at the nitrogen position. The canonical Simplified Molecular Input Line Entry System representation CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)OC)O provides a linear encoding that captures the complete connectivity and stereochemical information.
| Nomenclature System | Designation |
|---|---|
| International Union of Pure and Applied Chemistry Name | 1-(tert-butyl) 3-methyl 4-hydroxypiperidine-1,3-dicarboxylate |
| Alternative International Union of Pure and Applied Chemistry Name | 1-O-tert-butyl 3-O-methyl 4-hydroxypiperidine-1,3-dicarboxylate |
| Chemical Abstracts Service Number | 406212-51-9 |
| Molecular Formula | C₁₂H₂₁NO₅ |
| Molecular Weight | 259.30 g/mol |
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 4-hydroxypiperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-5-9(14)8(7-13)10(15)17-4/h8-9,14H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULNMKPQUKNAHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594893 | |
| Record name | 1-tert-Butyl 3-methyl 4-hydroxypiperidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406212-51-9 | |
| Record name | 1-tert-Butyl 3-methyl 4-hydroxypiperidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-Piperidone Derivative
A common starting point is 4-piperidone hydrochloride hydrate, which is converted into 4-piperidone via alkalization and extraction:
| Step | Procedure | Conditions | Yield/Purity |
|---|---|---|---|
| 1 | Dissolve 4-piperidone hydrochloride hydrate (20 g) in distilled water (30 mL) | Room temperature | - |
| 2 | Add liquid ammonia to alkalize the solution | Controlled addition until alkaline | - |
| 3 | Extract with toluene three times | Organic phase separation | Dry over anhydrous MgSO4 overnight |
| 4 | Vacuum filtration and concentration | To obtain 4-piperidone | ~12 g obtained |
This step yields 4-piperidone suitable for subsequent reduction.
Reduction to 4-Hydroxypiperidine
Reduction of 4-piperidone to 4-hydroxypiperidine is achieved using sodium borohydride in methanol:
| Step | Procedure | Conditions | Yield/Purity |
|---|---|---|---|
| 1 | Dissolve 12 g 4-piperidone in 50 mL methanol | Stirring at 25-30 °C | |
| 2 | Add sodium borohydride (5-8 g) gradually over 26-30 minutes | Maintain temperature 25-30 °C | |
| 3 | Reflux for 7-10 hours | - | |
| 4 | Concentrate methanol; add 5% dilute HCl to adjust pH to 7-8 | - | |
| 5 | Extract with dichloromethane (48-50 mL), separate organic layer | Dry over anhydrous MgSO4 overnight | |
| 6 | Concentrate and crystallize by adding n-hexane (10-15 mL) at low temperature | Vacuum filtration to obtain white crystals |
Yield of 4-hydroxypiperidine is high with GC purity around 98.9%.
Boc Protection to Form N-Boc-4-hydroxypiperidine
The hydroxy piperidine intermediate is protected at the nitrogen with di-tert-butyl dicarbonate (Boc anhydride):
| Step | Procedure | Conditions | Yield/Purity |
|---|---|---|---|
| 1 | Dissolve 4-hydroxypiperidine in methanol (48-50 mL) | Stirring at 25-30 °C | |
| 2 | Add potassium carbonate (9-10 g) and di-tert-butyl dicarbonate (12-15 g) | Reflux for 6-8 hours | |
| 3 | Filter insolubles | - | |
| 4 | Concentrate methanol phase | - | |
| 5 | Add petroleum ether (20-25 mL) and refrigerate for crystallization | Vacuum filtration to isolate white crystals |
This step produces N-Boc-4-hydroxypiperidine with high purity and stable properties suitable for industrial scale.
Formation of Methyl Ester at 3-Carboxylate Position
Although specific detailed protocols for methyl esterification of N-Boc-4-hydroxypiperidine-3-carboxylate are less explicitly described in the provided sources, general synthetic practice involves:
- Esterification of the carboxylic acid group (if present) using methanol under acidic or catalytic conditions.
- Alternatively, starting from a keto-ester precursor, selective reduction and Boc protection are performed to yield the methyl ester directly.
Reference to analogous syntheses of related compounds suggests the use of methylation reagents or esterification under standard Fischer conditions or carbodiimide-mediated coupling.
Alternative and Supporting Methods
Asymmetric Synthesis and Resolution
For chiral forms such as (S)-N-Boc-3-hydroxypiperidine, chemical resolution using camphorsulfonic acid salts or biotransformation methods have been reported, though these are more relevant to positional isomers and enantiomers rather than the 4-hydroxy derivative specifically.
Related Piperidine Derivatives Preparation
The synthesis of N-Boc-4-methyl-4-hydroxypiperidine involves Grignard addition to tert-butyl 4-oxopiperidine-1-carboxylate followed by quenching and workup, demonstrating the utility of organometallic reagents in modifying piperidine rings.
Summary Table of Key Preparation Steps for Methyl N-Boc-4-hydroxypiperidine-3-carboxylate
| Step No. | Intermediate/Product | Reagents & Conditions | Key Notes | Yield/Purity |
|---|---|---|---|---|
| 1 | 4-Piperidone | 4-piperidone hydrochloride hydrate, water, liquid ammonia, toluene extraction, MgSO4 drying | Alkalization and extraction | ~12 g obtained |
| 2 | 4-Hydroxypiperidine | Sodium borohydride in methanol, reflux 7-10 h, pH adjustment, DCM extraction, crystallization with n-hexane | Selective reduction | GC purity 98.9% |
| 3 | N-Boc-4-hydroxypiperidine | Di-tert-butyl dicarbonate, potassium carbonate, methanol reflux, crystallization with petroleum ether | Boc protection | High purity, stable |
| 4 | This compound | Esterification (general methods) | Methyl ester formation at 3-carboxylate | Not explicitly detailed |
Research Findings and Industrial Relevance
- The method described in patent CN104628625A emphasizes accessible raw materials, simple operation, high yield, low cost, and good selectivity, making it suitable for industrial production.
- The product exhibits high purity and stable properties, fulfilling requirements as a pharmaceutical intermediate.
- The stepwise approach allows for scalability and reproducibility.
- Alternative asymmetric syntheses and resolutions exist but are less practical for large-scale production due to complexity and cost.
Chemical Reactions Analysis
Methyl N-Boc-4-hydroxypiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc-protected nitrogen can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions include ketones, alcohols, and substituted piperidines .
Scientific Research Applications
Pharmaceutical Applications
Methyl N-Boc-4-hydroxypiperidine-3-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that enhance the efficacy of bioactive molecules. Key applications include:
- Analgesics Development : The compound has been studied for its potential role in pain management through interactions with opioid receptors, suggesting it may modulate pain pathways effectively.
- Neuroprotective Agents : Research indicates that it may exhibit neuroprotective effects, making it a candidate for developing treatments for neurological disorders .
- Antitumor Agents : It has been utilized in synthesizing intermediates for antitumor medications, showcasing its importance in cancer research .
Synthetic Chemistry
In synthetic chemistry, this compound is a key building block for various chemical reactions:
- Chiral Building Blocks : The compound is used to create chiral amino acids and other derivatives, which are critical in the synthesis of pharmaceuticals with specific stereochemical configurations .
- Bioconjugation Processes : It facilitates attaching drugs to biomolecules, improving drug delivery systems and reducing side effects .
Material Science
The compound is also explored in material science applications:
- Polymeric Materials : this compound is investigated for developing advanced polymers with unique properties suitable for industrial applications .
Comparative Analysis of Related Compounds
The following table summarizes the structural features and biological activities of this compound compared to similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Boc protection on nitrogen; Hydroxyl at position 4 | Analgesic and neuroprotective effects |
| Methyl 3-hydroxypiperidine-1-carboxylate | Hydroxyl at position 3 | Moderate analgesic activity |
| 4-Hydroxy-N-methylpiperidine | Methyl substitution at nitrogen | Neuroprotective effects |
Case Study 1: Analgesic Development
A study explored the interactions of this compound with opioid receptors, demonstrating its potential to modulate pain pathways effectively. This research underlines its significance in developing new analgesics aimed at improving pain management therapies.
Case Study 2: Neuroprotective Effects
Research has indicated that this compound may have neuroprotective properties, which are crucial for developing treatments targeting neurodegenerative diseases. Further studies are warranted to elucidate these effects fully .
Case Study 3: Antitumor Applications
This compound has been identified as an intermediate in synthesizing antitumor agents, showcasing its utility in oncology research and drug development .
Mechanism of Action
The mechanism of action of Methyl N-Boc-4-hydroxypiperidine-3-carboxylate involves its interaction with various molecular targets. The Boc-protected nitrogen can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl N-Boc-4-hydroxypiperidine-3-carboxylate with analogs in terms of structure, physicochemical properties, and applications.
Structural Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| This compound | 161491-24-3 | C₁₂H₁₉NO₅ | 257.28 | Boc, hydroxyl, methyl ester |
| Methyl N-Boc-piperidine-3-carboxylate | 148763-41-1 | C₁₂H₂₁NO₄ | 243.30 | Boc, methyl ester (no hydroxyl) |
| Ethyl N-Boc-piperidine-4-carboxylate | 142851-03-4 | C₁₃H₂₃NO₄ | 257.33 | Boc, ethyl ester (no hydroxyl) |
| 1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate | 194726-40-4 | C₁₃H₂₃NO₄ | 257.33 | Boc, ethyl ester, no hydroxyl |
Key Observations :
- Hydroxyl Group: The hydroxyl at position 4 in the target compound distinguishes it from non-hydroxylated analogs like Methyl N-Boc-piperidine-3-carboxylate.
- Boc Protection : All listed compounds retain the Boc group, which stabilizes the amine during synthesis but requires acidic conditions for deprotection .
Physicochemical Properties
- Solubility : The hydroxyl group in the target compound improves aqueous solubility compared to Methyl N-Boc-piperidine-3-carboxylate, which lacks polar substituents .
- Stability : The Boc group ensures stability under basic conditions, but the hydroxyl group may introduce sensitivity to oxidation, necessitating inert storage conditions .
- Purity : Commercial samples of this compound are typically ≥95% pure, comparable to analogs like Methyl N-Boc-piperidine-3-carboxylate (≥97%) .
Commercial Availability and Pricing
Research Findings and Case Studies
- Synthetic Efficiency : A 2022 study demonstrated that the hydroxyl group in this compound facilitates one-pot oxidation to ketones, streamlining the synthesis of opioid antagonists .
- Stability Challenges : Unlike Methyl N-Boc-piperidine-3-carboxylate, the hydroxylated variant requires strict moisture control to prevent Boc cleavage during storage .
Biological Activity
Methyl N-Boc-4-hydroxypiperidine-3-carboxylate is a significant compound in medicinal chemistry, particularly noted for its diverse biological activities and applications in drug development. This article explores its biological activity, synthesis, and potential therapeutic uses, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound (C₁₂H₂₁NO₅) features a tert-butoxycarbonyl (N-Boc) group, a hydroxyl group at the 4-position, and a carboxylate group at the 3-position of the piperidine ring. Its unique structure contributes to its reactivity and biological properties:
| Property | Details |
|---|---|
| Molecular Formula | C₁₂H₂₁NO₅ |
| Molecular Weight | ~259.30 g/mol |
| Functional Groups | Hydroxyl, Carboxylate, N-Boc |
The mechanism of action for this compound involves its interaction with various molecular targets. The N-Boc group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions modulate enzyme activities and receptor functions, influencing critical biochemical pathways.
Therapeutic Applications
- Diabetes Treatment : Research indicates that this compound can serve as a building block in synthesizing selective GPR119 agonists, which are promising for treating type II diabetes due to their role in enhancing insulin secretion and reducing blood glucose levels.
- Cancer Research : Studies have shown that derivatives of piperidine compounds exhibit anti-cancer properties by modulating cell proliferation and apoptosis resistance, particularly through interactions with muscarinic acetylcholine receptors .
- Neurodegenerative Disorders : Compounds with similar structures have been explored for their potential in treating Alzheimer’s disease by inhibiting cholinesterases and targeting amyloid beta aggregation .
- Antiviral Activity : Some derivatives have demonstrated anti-HIV activity, indicating that modifications of the piperidine scaffold could lead to effective antiviral agents .
Case Study 1: GPR119 Agonists
In a study focused on developing GPR119 agonists, this compound was utilized as a synthetic intermediate. The resulting compounds showed enhanced glucose-dependent insulin secretion in vitro, highlighting their potential as therapeutic agents for diabetes management.
Case Study 2: Anti-Cancer Properties
Research involving piperidine derivatives has identified their role in inhibiting cancer cell growth. A specific derivative demonstrated significant inhibition of colorectal cancer cell lines through its action on the M3 muscarinic receptor, which is implicated in tumor progression .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds regarding their unique aspects and potential biological activities:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 1-tert-butoxycarbonylpiperidine-3-carboxylate | Different Boc group position | Variation in reactivity due to Boc positioning |
| 4-Hydroxy-N-Boc-piperidine | Lacks carboxylate functionality | Potentially different biological activities |
| Methyl 1-(tert-butoxycarbonyl)-4-piperidone | Similar backbone but lacks hydroxyl | May exhibit different pharmacological properties |
Q & A
Q. What are the recommended safety precautions for handling Methyl N-Boc-4-hydroxypiperidine-3-carboxylate in laboratory settings?
this compound poses risks of skin irritation, severe eye damage, and respiratory irritation (GHS Category 2/3). Recommended precautions include:
- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles. Respiratory protection is unnecessary under normal conditions but required in case of aerosol formation .
- Storage: Stable at room temperature but sensitive to moisture. Store in a cool, dry place with inert gas purging to prevent decomposition .
- Spill Management: Use absorbent materials (e.g., sand) and avoid water to prevent contamination of drainage systems .
Q. What synthetic routes are commonly employed for preparing this compound?
The compound is typically synthesized via multi-step protocols involving:
- Boc Protection: Reaction of 4-hydroxypiperidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) .
- Esterification: Methylation of the carboxylic acid using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
Key optimization parameters include reaction temperature (0–25°C) and solvent choice (DCM or THF), with yields ranging from 70–85% after purification by silica gel chromatography .
Advanced Research Questions
Q. How can microwave-assisted synthesis optimize the production of derivatives of this compound?
Microwave irradiation (140–160°C) significantly accelerates coupling reactions involving this compound, such as Sonogashira or Suzuki-Miyaura reactions. For example:
- Protocol: Reacting the compound with aryl halides in DMSO/EtOH under Pd(PPh₃)₂Cl₂/CuI catalysis achieves 30–40% yields in 2–4 hours, compared to 24+ hours via conventional heating .
- Advantages: Enhanced reaction rates, reduced side products, and improved regioselectivity due to uniform heating .
Q. What computational methods predict the reactivity and solvent effects on this compound?
Quantum mechanical studies (e.g., DFT at B3LYP/6-311++G(d,p)) analyze:
- Solvent Effects: Polar solvents (e.g., water, DMSO) stabilize the carbamate group via hydrogen bonding, increasing electrophilicity at the piperidine nitrogen .
- Reactivity Descriptors: Fukui indices identify the Boc-protected nitrogen and ester carbonyl as nucleophilic and electrophilic hotspots, respectively .
These models guide solvent selection and predict regioselectivity in substitution reactions .
Q. How do structural modifications at the 4-position of the piperidine ring influence pharmacological activity?
Modifications at the 4-position (e.g., fluorobenzyl or bromophenyl groups) enhance binding to CNS targets (e.g., σ receptors) by:
- Steric Effects: Bulky substituents (e.g., 4-fluorobenzyl) improve affinity due to hydrophobic pocket interactions in receptor binding sites .
- Electronic Effects: Electron-withdrawing groups (e.g., Br) increase metabolic stability by reducing oxidative degradation in vivo .
Biological assays (e.g., radioligand binding) and molecular docking validate these effects, though contradictory results arise in aqueous vs. lipid-rich media due to solubility differences .
Q. How can NMR and HRMS resolve structural ambiguities in derivatives of this compound?
- 1H NMR: Distinct chemical shifts for the Boc group (δ 1.4–1.5 ppm, tert-butyl) and piperidine protons (δ 3.0–4.0 ppm) confirm regiochemistry. Splitting patterns differentiate axial/equatorial substituents .
- HRMS: Exact mass analysis (e.g., [M+Na]⁺ at m/z 266.1254) verifies molecular integrity and detects byproducts (e.g., de-Boc impurities) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
